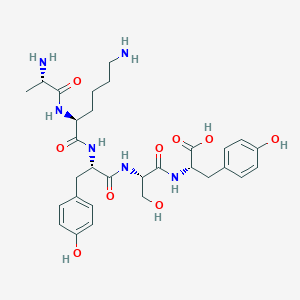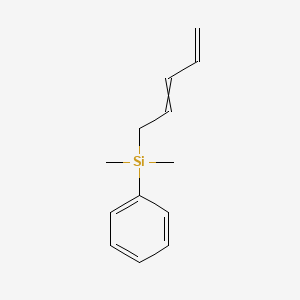
L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine is a peptide composed of five amino acids: L-alanine, L-lysine, L-tyrosine, L-serine, and L-tyrosine. Peptides like this one are of significant interest in biochemistry and molecular biology due to their roles in various biological processes and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides.
Major Products
Oxidation: Dityrosine.
Reduction: Free thiols.
Substitution: Acylated or alkylated peptides.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may influence signal transduction pathways by interacting with kinases or phosphatases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-tyrosine: A simpler dipeptide with similar properties.
L-Alanyl-L-lysine: Another dipeptide with different biological activities.
L-Alanyl-L-serine: A dipeptide used in similar biochemical studies.
Uniqueness
L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
210490-71-4 |
|---|---|
Molekularformel |
C30H42N6O9 |
Molekulargewicht |
630.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C30H42N6O9/c1-17(32)26(40)33-22(4-2-3-13-31)27(41)34-23(14-18-5-9-20(38)10-6-18)28(42)36-25(16-37)29(43)35-24(30(44)45)15-19-7-11-21(39)12-8-19/h5-12,17,22-25,37-39H,2-4,13-16,31-32H2,1H3,(H,33,40)(H,34,41)(H,35,43)(H,36,42)(H,44,45)/t17-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
LOIOQPWEHQCRJL-QAMDWANKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)

![tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate](/img/structure/B14253388.png)
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]-](/img/structure/B14253393.png)





![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)

